Leptophos

Descripción general

Descripción

It is a white crystalline solid at room temperature and was widely used in agriculture for crops such as rice, cotton, fruit, and vegetables until its use was discontinued in the United States in 1975 due to its high toxicity . Despite its ban in many countries, it continued to be sold in some regions, including South-Eastern Asia .

Métodos De Preparación

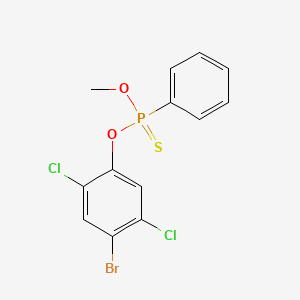

Leptophos can be synthesized through various methods. One common synthetic route involves the reaction of O-methyl phenylthiophosponyl chloride with 4-bromo-2,5-dichlorophenol. The reaction proceeds as follows:

C7H8ClOPS+C6H3BrCl2O→C13H10BrCl2O2PS+HCl

This reaction requires specific conditions, including the use of an appropriate solvent and temperature control to ensure the desired product is obtained . Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.

Análisis De Reacciones Químicas

Thermal Decomposition

Leptophos exhibits temperature-dependent degradation:

| Temperature (°C) | Time to Decompose | Major Product(s) | Byproducts |

|---|---|---|---|

| 180 | 5 hours (85%) | S-methyl isomer¹ | Trace organics |

| 208 | 2 hours (100%) | S-methyl isomer¹ | Phenylphosphonic acid derivatives |

¹S-methyl isomer: O-(4-bromo-2,5-dichlorophenyl)S-methyl phenylphosphonothioate .

The S-methyl isomer dominates due to thiophosphate-thiolo rearrangement under heat .

Hydrolysis Pathways

Hydrolysis rates vary with pH:

| Condition | Half-Life (25°C) | Major Products | Minor Products |

|---|---|---|---|

| Acidic (pH 5) | 160 hours | Desmethyl this compound, phenylphosphonic acid | 4-bromo-2,3-dichlorophenol |

| Alkaline (pH 11) | 28 hours | Phenylphosphonic acid, O-methyl phenylphosphonic acid | Chlorinated phenols |

Alkaline hydrolysis proceeds via nucleophilic attack on the phosphorus center, while acidic conditions favor ester cleavage .

Photolysis Products

Under UV irradiation (with sensitizers like acetone), this compound undergoes rapid degradation:

| Photolysis Condition | Major Products |

|---|---|

| UV + sensitizer | Desbromo-leptophos (O-(2,5-dichlorophenyl)O-methyl phenylphosphonothioate) |

| Prolonged UV exposure | Cyclic monochloro-photoproduct² |

²Tentatively identified as O-methyl-O,P-(4-chlorobiphenyl-2,6-ylene) phosphonothioate .

Field photolysis also generates this compound oxon (O-desmethyl this compound), a potent acetylcholinesterase inhibitor .

Metabolic Pathways

In mammals, enzymatic hydrolysis dominates:

| Species | Major Metabolites | Excretion Pathways |

|---|---|---|

| Rats | Phenylphosphonic acid, 4-bromo-2,3-dichlorophenol | Urine (60%), feces (40%) |

| Mice | O-methyl phenylphosphonothioic acid, this compound phenol | Urine (primary) |

Interspecies differences arise from esterase activity variations .

Reactivity with Other Agents

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction | Hydrides (e.g., NaBH₄) | Phosphine (PH₃) gas |

| Oxidation | Strong oxidizers (e.g., O₃) | Phosphorus oxides (P₄O₁₀) |

Phosphine formation poses significant flammability and toxicity risks .

Stability in Environmental Matrices

Aplicaciones Científicas De Investigación

Neurotoxicological Studies

Leptophos has been primarily investigated for its neurotoxic effects due to its classification as an organophosphate. Research indicates that it can cause significant inhibition of cholinesterase activity, which is crucial for the proper functioning of the nervous system.

- Cholinesterase Inhibition : Studies demonstrated that exposure to this compound results in dose-dependent reductions in erythrocyte cholinesterase activity in rats, particularly at higher concentrations (10 ppm and above) . Chronic exposure has shown similar effects across various animal models, indicating a consistent pattern of neurotoxicity.

- Developmental Neurotoxicity : Research involving developmental neurotoxicity assessments revealed that in utero exposure to this compound could predispose offspring to neurological deficits later in life . This highlights the importance of evaluating long-term effects beyond initial exposure periods.

Ecotoxicological Impact

The environmental impact of this compound has been a significant area of study, particularly regarding its persistence and bioaccumulation in ecosystems.

- Persistence and Bioaccumulation : this compound has been found to be more persistent and bioaccumulative compared to other organophosphates like parathion . This raises concerns about its long-term ecological effects, especially in aquatic environments where it can accumulate in the food chain.

- Effects on Non-target Organisms : Studies have shown that this compound can adversely affect various non-target species, including beneficial insects and aquatic organisms. For example, ecotoxicological assessments indicated that this compound exposure could disrupt microbial communities essential for ecosystem functioning .

Human Health Implications

While primarily used as an insecticide, the potential health risks associated with this compound exposure have prompted extensive research.

- Acute Toxicity : this compound is recognized as a potent neurotoxin in humans, with acute exposure leading to symptoms such as muscle twitching and respiratory distress . The rapid metabolism and elimination rates observed in studies suggest that while acute effects may be reversible upon cessation of exposure, chronic low-level exposures could pose significant health risks.

- Regulatory Considerations : Given its toxicity profile, regulatory agencies have established guidelines for the safe use of this compound. These guidelines are informed by extensive studies assessing both acute and chronic toxicity levels across various animal models .

Case Studies and Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Plank et al. (1971) | Cholinesterase Activity | Significant inhibition at doses ≥10 ppm; no long-term adverse effects on growth or survival observed. |

| Arnold et al. (1971) | Mutagenicity | No mutagenic changes induced in male germinal cells; no impact on mating performance noted. |

| Ecotoxicological Assessments | Environmental Impact | This compound demonstrated higher persistence and bioaccumulation than parathion; adverse effects on microbial communities reported. |

Mecanismo De Acción

Leptophos exerts its toxic effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of neurons. This results in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death . The inhibitory activity of this compound is related to hydrophobic interactions involving its lipophilic groups and the ability of these groups to donate electrons to form a complex with the enzyme .

Comparación Con Compuestos Similares

Leptophos belongs to the class of organophosphate pesticides, which includes other compounds such as:

Parathion: Similar to this compound, parathion inhibits acetylcholinesterase but is more widely used and studied.

Malathion: Another organophosphate pesticide, malathion is less toxic to humans compared to this compound and is used in public health programs for mosquito control.

Chlorpyrifos: This compound is also an acetylcholinesterase inhibitor and is used in agriculture to control a variety of pests.

This compound is unique due to its high toxicity and the specific structural features that contribute to its potent inhibitory effects on acetylcholinesterase .

Actividad Biológica

Leptophos is an organophosphorus compound primarily used as an insecticide. Its biological activity has been the subject of extensive research, revealing significant effects on various biological systems. This article summarizes key findings regarding its biological activity, including its mechanism of action, toxicity, neurotoxicity, mutagenicity, and bioaccumulation.

This compound functions primarily as a weak anticholinesterase agent. It inhibits the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. However, this compound is metabolized into a more potent form known as this compound oxon, which exhibits stronger inhibitory effects on AChE and other esterases .

Table 1: Inhibition Potency of this compound and Its Metabolites

| Compound | I50 Value (M) | Target Enzyme |

|---|---|---|

| This compound | Brain AChE | |

| This compound Oxon | Brain AChE | |

| Desphenoxy Derivative | < | Unknown |

Toxicity and Neurotoxicity

This compound has been shown to cause various toxic effects in animal studies. In a study involving white leghorn hens, repeated doses led to signs of ataxia and paralysis, particularly at higher doses (100-400 mg/kg) administered over a prolonged period . Additionally, acute exposure in mice did not show significant reproductive toxicity or mutagenic effects; however, chronic exposure studies indicated potential neurotoxic effects at lower doses .

Case Study: Delayed Neurotoxicity in Hens

A study examining the effects of daily administration of low doses (0.5-20 mg/kg) over 324 days revealed that prolonged exposure could lead to delayed neurotoxic effects such as ataxia or paralysis . This highlights the importance of understanding both acute and chronic exposure risks associated with this compound.

Bioaccumulation and Environmental Impact

This compound exhibits significant bioaccumulation potential within terrestrial-aquatic ecosystems. Research indicates that it can persist in higher animal species due to its stability compared to other organophosphates. In fish exposed to this compound, an equilibrium was reached after one week, suggesting that while it accumulates initially, further ingestion does not significantly increase tissue residues .

Table 2: Bioaccumulation Studies Summary

| Study Reference | Organism Type | Observed Effect |

|---|---|---|

| Sanborn and Metcalf (1975) | Fish | Bioaccumulation observed; equilibrium reached after one week |

| Johnson (1973) | Various species | Stability and persistence noted |

Mutagenicity Studies

In dominant lethal tests with male mice, this compound did not induce mutagenic changes in germinal cells when administered at doses up to 30 mg/kg. This suggests that while it poses neurotoxic risks, its mutagenic potential may be limited under specific testing conditions .

Propiedades

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRALZAYCYJELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2O2PS | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040279 | |

| Record name | Leptophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998), Tan solid; [Merck Index] Colorless or white solid; Technical material is light-brown solid; [CAMEO], Solid | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Leptophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Leptophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN XYLENE, @ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL, Water solubility= 0.0047 mg/l at 20 °C | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.53 @ 25 °C | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure= 2.3X10-8 mm Hg at 20 °C | |

| Record name | Leptophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, COLORLESS AMORPHOUS SOLID, Tan waxy solid | |

CAS No. |

21609-90-5, 73307-66-1, 73307-67-2 | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Leptophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21609-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptophos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leptophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEPTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C45E8FUG3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 to 159 °F (EPA, 1998), 70.2-70.6 °C, 71 - 72 °C | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Leptophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Leptophos?

A1: this compound exerts its toxicity primarily by inhibiting acetylcholinesterase (AChE) [, , ] and neuropathy target esterase (NTE) [, , , , , ] enzymes.

Q2: How does this compound cause delayed neurotoxicity?

A2: this compound induces delayed neurotoxicity (OPIDN) primarily by irreversibly binding to and inhibiting NTE in nervous tissues, leading to axon and myelin degeneration in the spinal cord [, , ]. This degeneration manifests as ataxia and paralysis in affected animals.

Q3: What are the acute toxic effects of this compound?

A3: this compound, like other organophosphates, causes acute cholinergic toxicity by inhibiting AChE. This leads to the accumulation of acetylcholine at nerve synapses, resulting in symptoms such as tremors, weakness, and potentially death [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10BrCl2O3PS, and its molecular weight is 436.1 g/mol.

Q5: How stable is this compound in the environment?

A5: Studies indicate that this compound can persist in the environment, particularly in soil, for extended periods. [, , ]. It is considered to be more persistent and bioaccumulative than some other organophosphates like parathion [].

Q6: How is this compound distributed in the body?

A6: this compound can readily cross the blood-brain barrier and the placenta, leading to accumulation in the brain and potential fetal exposure []. It also exhibits a long half-life in sciatic nerves, a factor contributing to its neurotoxic effects [].

Q7: How is this compound metabolized?

A7: The liver plays a primary role in this compound metabolism. One identified metabolite is phenylphosphoric acid, which forms through the hydrolysis of the parent compound []. Oxidative desulfuration is another metabolic pathway observed in rats, primarily occurring in the liver [].

Q8: What are the long-term effects of this compound exposure?

A8: Chronic low-level exposure to this compound can induce delayed neurotoxicity in chickens, characterized by ataxia, paralysis, and histopathological changes in the spinal cord, even at doses that do not cause acute toxicity [, ].

Q9: What models are used to study this compound-induced delayed neurotoxicity?

A9: The adult hen is a well-established animal model for studying OPIDN [, ]. Researchers also utilize hen embryo whole brain spheroid cultures as an in vitro model to investigate the effects of this compound on AChE and NTE activity [].

Q10: Are there documented cases of insect resistance to this compound?

A10: Yes, studies have reported the development of resistance to this compound in the Egyptian cotton leafworm (Spodoptera littoralis) []. This resistance is partly attributed to reduced sensitivity of the insect's cholinesterase enzyme to inhibition by this compound [].

Q11: What analytical methods are used to detect and quantify this compound?

A11: High-performance liquid chromatography (HPLC) is a suitable method for analyzing this compound in biological tissues, offering high sensitivity and recovery rates []. Gas chromatography coupled with mass spectrometry (GC-MS) is another technique employed for this compound analysis.

Q12: What are the environmental concerns associated with this compound?

A12: this compound raises significant ecological concerns due to its persistence in the environment, bioaccumulation potential, and toxicity to non-target organisms []. Its presence in soil and water can pose risks to wildlife, particularly birds, known to be highly susceptible to OPIDN.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.